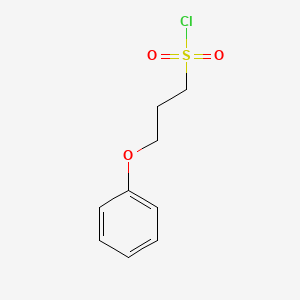
3-苯氧基丙烷-1-磺酰氯
描述
3-Phenoxypropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
科学研究应用
3-Phenoxypropane-1-sulfonyl chloride has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxypropane-1-sulfonyl chloride typically involves a multi-step reaction. One common method includes the reaction of 3-phenoxypropanol with chlorosulfonic acid, which results in the formation of the desired sulfonyl chloride . The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including 3-Phenoxypropane-1-sulfonyl chloride, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .
化学反应分析
Types of Reactions
3-Phenoxypropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions with 3-Phenoxypropane-1-sulfonyl chloride.
Major Products
The major products formed from the reactions of 3-Phenoxypropane-1-sulfonyl chloride include sulfonamides and other sulfonyl derivatives .
作用机制
The mechanism of action of 3-Phenoxypropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction typically proceeds through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack to form the final product .
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride with similar reactivity but a simpler structure.
Benzenesulfonyl chloride: A more aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
3-Phenoxypropane-1-sulfonyl chloride is unique due to the presence of the phenoxy group, which can influence its reactivity and the properties of the final products formed from its reactions .
生物活性
3-Phenoxypropane-1-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.
3-Phenoxypropane-1-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which makes it a reactive electrophile. This reactivity allows it to interact with various biological molecules, particularly those containing nucleophilic sites such as thiols.
Mechanisms of Biological Activity
The biological activity of 3-Phenoxypropane-1-sulfonyl chloride primarily stems from its ability to modify proteins through covalent bonding. This modification can lead to various effects, including:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes by modifying active site residues, particularly cysteine residues. This is significant in the context of drug design and development.
- Cytotoxic Effects : The electrophilic nature of the compound allows it to induce cytotoxicity by forming adducts with cellular proteins, potentially leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines demonstrated that 3-Phenoxypropane-1-sulfonyl chloride induces significant cytotoxic effects. The mechanism was attributed to the compound's ability to form covalent bonds with thiol groups in critical proteins involved in cell survival pathways. This study highlighted the potential of using this compound as a lead in cancer therapeutics.
Case Study: Enzyme Interaction
Another investigation focused on the interaction between 3-Phenoxypropane-1-sulfonyl chloride and urease, an enzyme crucial for nitrogen metabolism. The results indicated that the compound effectively inhibited urease activity by modifying active site thiols, suggesting its potential utility in controlling urease-related metabolic processes.
Applications in Research
The unique properties of 3-Phenoxypropane-1-sulfonyl chloride make it valuable for various applications:
- Biochemical Assays : It is utilized in assays to study protein interactions and modifications.
- Drug Development : Its cytotoxic effects on cancer cells position it as a candidate for further development into therapeutic agents.
属性
IUPAC Name |
3-phenoxypropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQXONXRBRPWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















